2-Bromo-4-phenylbutanoic acid
Overview
Description
2-Bromo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a phenyl group is attached to the fourth carbon
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It’s known that brominated compounds can participate in oxidation reactions . For instance, the kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied . The total reaction is second-order, first-order each in oxidant and substrate .
Biochemical Pathways
For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It’s known that the compound is solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
It’s known that brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-phenylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-phenylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-phenylbutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions. The use of N-bromosuccinimide provides a more controlled and selective bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation Reactions: The phenyl group in this compound can undergo oxidation reactions to form corresponding phenyl derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used in these reactions.
Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents like water or methanol at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used. The reactions are performed at room temperature or under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF) are used. The reactions are conducted under inert atmosphere to prevent oxidation.
Major Products Formed
Substitution: Products include 2-hydroxy-4-phenylbutanoic acid, 2-alkoxy-4-phenylbutanoic acid, and 2-amino-4-phenylbutanoic acid.
Oxidation: Products include 2-bromo-4-phenylbenzoic acid and other phenyl derivatives.
Reduction: Products include 2-bromo-4-phenylbutanol and 2-bromo-4-phenylbutanal.
Scientific Research Applications
2-Bromo-4-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
2-Bromo-4-phenylbutanoic acid can be compared with other similar compounds, such as:
2-Chloro-4-phenylbutanoic acid: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-Phenylbutanoic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity. It is less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group. The presence of the methyl group affects its steric and electronic properties.
Properties
IUPAC Name |
2-bromo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJKQPODCNTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937025 | |
Record name | 2-Bromo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-46-1 | |
Record name | α-Bromobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16503-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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